trans-Allyl-2-aminocyclobutyl carbamate
Description
trans-Allyl-2-aminocyclobutyl carbamate is a cyclobutane-derived compound featuring a carbamate functional group (-O-C(=O)-NH₂) and an allyl substituent at the trans-configuration of the cyclobutane ring. This molecule is of interest in medicinal chemistry and drug development due to its rigid cyclobutane scaffold, which can enhance binding affinity and metabolic stability in bioactive molecules . Synthetically, carbamate-protected cyclobutylamines like this compound are often used as intermediates in the preparation of peptidomimetics or enzyme inhibitors.
Properties
IUPAC Name |
prop-2-enyl N-[(1S,2S)-2-aminocyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-2-5-12-8(11)10-7-4-3-6(7)9/h2,6-7H,1,3-5,9H2,(H,10,11)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRYTKFSHUYLCU-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@H]1CC[C@@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Synthetic Efficiency: The synthesis of (±)-trans-2-(t-Boc-amino)cyclobutanecarboxamide achieves a 70% yield via NaOH-mediated hydrolysis and HCl acidification . (±)-trans-2-aminocyclobutanecarboxylic acid is obtained in 79% yield using ion-exchange chromatography after TFA deprotection, highlighting the importance of purification methods for polar derivatives .
Substituent Effects: Allyl vs. t-Boc Groups: The allyl group in trans-Allyl-2-aminocyclobutyl carbamate may enhance lipophilicity compared to the bulkier t-Boc group in (±)-trans-2-(t-Boc-amino)cyclobutanecarboxamide. This could improve membrane permeability but reduce aqueous solubility . Carbamate vs. Carboxylic Acid: The carbamate moiety in this compound offers greater stability under basic conditions compared to the carboxylic acid group in (±)-trans-2-aminocyclobutanecarboxylic acid, which is prone to ionization at physiological pH .
Applications: Compounds like (±)-trans-2-aminocyclobutanecarboxylic acid are utilized as constrained amino acid analogs in protease inhibitors, leveraging the cyclobutane ring’s rigidity to restrict conformational flexibility . PharmaBlock’s cis-3-aminocyclobutyl derivatives (e.g., cis-3-(benzyloxy)cyclobutanol) demonstrate the versatility of cyclobutane scaffolds in drug discovery, particularly in kinase inhibitor design .
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing trans-Allyl-2-aminocyclobutyl carbamate?
- Methodological Answer : Synthesis typically involves multi-step procedures with protecting groups (e.g., tert-butyl carbamate) to stabilize reactive intermediates. Key steps include amine functionalization, cyclobutane ring formation, and allylation. For example, analogous syntheses use Boc-protected intermediates and coupling reactions with halogenated pyrimidines under controlled temperatures (40–60°C) to minimize side products . Optimization focuses on solvent selection (e.g., dichloromethane or THF), stoichiometric ratios, and catalytic agents to improve yield and purity.
Q. What safety and handling protocols are recommended for this compound in laboratory settings?
- Methodological Answer : While specific hazard data for this compound is limited, structurally similar carbamates (e.g., tert-butyl derivatives) require standard precautions:
- Use fume hoods and PPE (gloves, lab coats) during synthesis.
- Store in airtight containers at 2–8°C to prevent degradation.
- In case of skin/eye contact, rinse immediately with water for 15 minutes and seek medical evaluation .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include:
- Molecular weight and formula : Calculated via high-resolution mass spectrometry (HRMS).
- Solubility : Tested in polar (water, ethanol) and nonpolar solvents (hexane) under varying temperatures.
- Stability : Assessed using accelerated degradation studies (e.g., exposure to light, heat, or acidic/basic conditions) with HPLC monitoring .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges during synthesis, particularly in achieving trans-configuration?
- Methodological Answer : Stereochemical control is achieved through:
- Chiral catalysts (e.g., palladium complexes) for allylation.
- Diastereomeric separation via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.
- Confirmation of configuration via NOESY NMR or X-ray crystallography .
Q. How can purification challenges (e.g., byproduct removal) be addressed for high-purity yields?
- Methodological Answer : Advanced purification methods include:
- Aqueous two-phase systems (ATPS) : Employing recyclable ionic liquids (e.g., CO2-based alkyl carbamates) to isolate the compound from reaction mixtures .
- Flash chromatography : Optimized solvent gradients to separate closely eluting impurities.
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?
- Methodological Answer :
- Derivatization-based LC-MS : Use of dansyl chloride (DNS-Cl) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to enhance detection sensitivity.
- Validation : Cross-check results with orthogonal methods (e.g., NMR integration) to resolve discrepancies caused by matrix interference .
Q. How should researchers address contradictions in experimental data (e.g., variable bioactivity results)?
- Methodological Answer :
- Controlled replication : Standardize assay conditions (pH, temperature, solvent) to isolate variables.
- Batch analysis : Compare multiple synthesis batches for purity differences via HPLC-UV/HRMS.
- Meta-analysis : Review literature for structural analogs (e.g., tert-butyl carbamates) to identify trends in reactivity or stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
